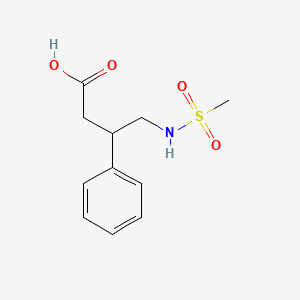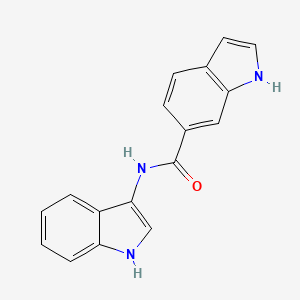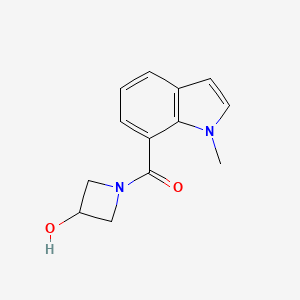
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and IKKε. These kinases are involved in the regulation of innate immune responses, and their dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mechanism of Action
TBK1 and IKKε are serine/threonine kinases that play a critical role in the regulation of innate immune responses, including the production of type I interferons and proinflammatory cytokines. These kinases are activated by various stimuli, including viral infections, bacterial infections, and cellular stress. Once activated, TBK1 and IKKε phosphorylate downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the induction of innate immune responses. N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activation of TBK1 and IKKε, leading to the suppression of downstream signaling pathways and the inhibition of innate immune responses.
Biochemical and Physiological Effects:
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. In cancer models, the compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the antitumor immune response. In autoimmune disease models, the compound has been shown to reduce inflammation and autoimmunity. In neurodegenerative disease models, the compound has been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TBK1 and IKKε, its ability to penetrate cell membranes, and its favorable pharmacokinetic properties. However, the compound also has several limitations, including its low solubility and stability, its potential for off-target effects, and the need for specialized equipment and expertise for its synthesis and use in experiments.
Future Directions
There are several future directions for the research and development of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide in different diseases. Additionally, the compound's potential as a combination therapy with other drugs or immunotherapies should be explored. Finally, the compound's potential for clinical development in various diseases should be further investigated.
Synthesis Methods
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide was first synthesized by researchers at the Medicines Research Centre in the United Kingdom. The synthesis method involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to yield the desired product. The synthesis of N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. The compound has been shown to inhibit the activation of TBK1 and IKKε, resulting in the suppression of downstream signaling pathways involved in innate immune responses. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
properties
IUPAC Name |
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-5-8-15(10-17-11)18-16(19)14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQLZMXTRBYCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641920.png)
![(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
![5-bromo-1-[(E)-but-2-enyl]-7-methylindole-2,3-dione](/img/structure/B6641931.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B6641932.png)




![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)



![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)